Phenyl 1-thioglucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 1-thioglucopyranoside is a thioglycoside derivative of glucose, where the oxygen atom in the glycosidic bond is replaced by a sulfur atom. This compound is known for its ability to inhibit certain enzymes and is used in various biochemical and industrial applications. Its molecular formula is C12H16O5S, and it has a molecular weight of 272.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 1-thioglucopyranoside can be synthesized through the reaction of phenyl thiol with glucose derivatives. One common method involves the use of phenyl thiol and a protected glucose derivative under acidic conditions to form the thioglycoside bond. The reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Phenyl 1-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: this compound sulfoxide or sulfone.
Reduction: Phenyl thioglucopyranoside.
Substitution: Substituted phenyl thioglucopyranosides.
Scientific Research Applications
Phenyl 1-thioglucopyranoside has a wide range of applications in scientific research:
Mechanism of Action
Phenyl 1-thioglucopyranoside exerts its effects primarily through competitive inhibition of enzymes such as β-glucosidase and sodium-D-glucose cotransporters (SGLT) 1 and 2. By binding to the active site of these enzymes, it prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity. This mechanism is particularly useful in studying enzyme function and developing therapeutic agents .
Comparison with Similar Compounds
Phenyl 1-thioglucopyranoside can be compared with other thioglycosides and glycosides:
Phenyl β-D-thioglucopyranoside: Similar structure but different stereochemistry.
Methyl 1-thioglucopyranoside: Similar thioglycoside but with a methyl group instead of a phenyl group.
Phenyl α-D-thioglucopyranoside: Similar compound with different anomeric configuration.
Uniqueness: this compound is unique due to its specific inhibition of SGLT1 and SGLT2, making it a valuable tool in diabetes research and potential therapeutic applications .
Properties
Molecular Formula |
C12H16O5S |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12?/m1/s1 |
InChI Key |
OVLYAISOYPJBLU-OZRWLHRGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.